molecular formula C10H14N2O B13019741 3-(1-Aminoethyl)-6-cyclopropylpyridin-2(1H)-one

3-(1-Aminoethyl)-6-cyclopropylpyridin-2(1H)-one

Cat. No.: B13019741
M. Wt: 178.23 g/mol
InChI Key: SPIVHLWBHPRQTD-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-6-cyclopropylpyridin-2(1H)-one is a chemical compound with a unique structure that includes a pyridine ring substituted with an aminoethyl group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-6-cyclopropylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropylpyridine with an appropriate aminoethylating agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-6-cyclopropylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(1-Aminoethyl)-6-cyclopropylpyridin-2(1H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-6-cyclopropylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Y-27632: A compound with a similar aminoethyl group, known for its role as a Rho-associated kinase inhibitor.

    2-Aminothiazoles: These compounds share the amino group and are known for their diverse biological activities.

Uniqueness

3-(1-Aminoethyl)-6-cyclopropylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group adds rigidity to the molecule, potentially enhancing its binding affinity and specificity for certain targets.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(1-aminoethyl)-6-cyclopropyl-1H-pyridin-2-one

InChI

InChI=1S/C10H14N2O/c1-6(11)8-4-5-9(7-2-3-7)12-10(8)13/h4-7H,2-3,11H2,1H3,(H,12,13)

InChI Key

SPIVHLWBHPRQTD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(NC1=O)C2CC2)N

Origin of Product

United States

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